CeMMEC1
Übersicht
Beschreibung
CeMMEC1 is a chemical compound known for its inhibitory effects on the bromodomain-containing protein BRD4 and its high affinity for the transcription initiation factor TAF1 . It is primarily used in scientific research to study epigenetic regulation and transcriptional control mechanisms.
Wissenschaftliche Forschungsanwendungen
CeMMEC1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird verwendet, um die Wechselwirkungen zwischen Bromodomänen und acetylierten Lysinen an Histonen zu untersuchen.
Biologie: Untersucht die Rolle von Bromodomänen-haltigen Proteinen bei der Genexpression und der Chromatin-Remodellierung.
Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebsbehandlung durch das gezielte Ansprechen von BRD4 und TAF1.
Industrie: Wird bei der Entwicklung neuer Medikamente und epigenetischer Modulatoren eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Hemmung der Bromodomäne von BRD4 und die Bindung mit hoher Affinität an TAF1. Diese Hemmung stört die Wechselwirkung zwischen BRD4 und acetylierten Lysinen an Histonen, was zu einer veränderten Genexpression und Transkriptionsregulation führt. Die Verbindung beeinflusst auch den Transkriptionsinitiationsprozess durch die Modulation der TAF1-Aktivität .
Ähnliche Verbindungen:
CPI-169: Ein potenter und selektiver Inhibitor von EZH2.
Menin-MLL Inhibitor 29: Hemmt die Wechselwirkung zwischen Menin- und MLL-Proteinen.
GSK2801: Ein Acetyl-Lysin-kompetitiver Inhibitor von BAZ2A- und BAZ2B-Bromodomänen.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen inhibitorischen Wirkungen auf BRD4 und TAF1, was es zu einem wertvollen Werkzeug für die Untersuchung der epigenetischen Regulation und Transkriptionskontrolle macht. Seine hohe Affinität zu mehreren Bromodomänen unterscheidet es von anderen Inhibitoren, die nur bestimmte Bromodomänen ansprechen .
Wirkmechanismus
Target of Action
CeMMEC1 is a small molecule that primarily targets the bromodomain-containing protein TAF1 . TAF1 is a transcription factor that plays a crucial role in the initiation of gene transcription . It has been shown to interact directly with BRD4, another bromodomain protein, and is centrally involved in modulating its functional activity .
Mode of Action
This compound inhibits the second bromodomain of TAF1 . It binds to TAF1 with high affinity, exhibiting an IC50 of 0.9 μM and a Kd of 1.8 μM . This binding blocks the interaction between TAF1 and BRD4, thereby inhibiting BRD4-mediated transcription . This indicates an essential crosstalk between the bromodomain proteins .
Biochemical Pathways
The inhibition of TAF1 by this compound affects the transcriptional activity of BRD4, which in turn modulates several biochemical pathways. BRD4 is known to bind acetylated lysines present on histones to initiate transcription through the recruitment of pTEFb, which phosphorylates and activates RNA polymerase II . Therefore, the inhibition of TAF1 and the subsequent modulation of BRD4 activity can impact various downstream effects related to gene transcription .
Pharmacokinetics
Factors such as solubility, stability, and permeability influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how it is excreted . These factors need to be thoroughly investigated in the context of this compound to understand its pharmacokinetic profile.
Result of Action
This compound impairs cell viability and inhibits the proliferation of certain cancer cells. For instance, it has been shown to impair cell viability in combination with (+)-JQ1 and inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and activity . Moreover, epigenetic changes induced by environmental factors can influence how a drug interacts with its target . .
Biochemische Analyse
Biochemical Properties
CeMMEC1 plays a significant role in biochemical reactions by inhibiting the activity of BRD4 and TAF1. It has a high affinity for TAF1, with an IC50 of 0.9 μM and a Kd of 1.8 μM . This compound also interacts with other bromodomain-containing proteins such as CREBBP, EP300, and BRD9 . These interactions are crucial for its function in modulating transcriptional activity and cell cycle progression.
Cellular Effects
This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In THP1 cells, this compound decreases the number of cells in the S phase and induces apoptosis . Additionally, when combined with (S)-JQ1, this compound significantly impairs cell viability, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of BRD4 and TAF1, inhibiting their activity. This inhibition disrupts the recruitment of pTEFb by BRD4, which is essential for the phosphorylation and activation of RNA polymerase II . Consequently, this compound modulates transcriptional activity and cell cycle control, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on BRD4 and TAF1, leading to sustained changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, adverse effects such as increased apoptosis and impaired cell viability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate transcriptional activity and cell cycle progression. It interacts with enzymes and cofactors that modulate the activity of BRD4 and TAF1, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s ability to regulate gene expression and cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on BRD4 and TAF1. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity . These localization mechanisms are vital for the compound’s ability to modulate transcriptional activity and cell cycle control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CeMMEC1 can be synthesized through a multi-step organic synthesis process.
Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CeMMEC1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen chemischen Eigenschaften zu erhalten.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Isochinolinon-Derivaten führen, während die Reduktion zu reduzierten Isochinolinon-Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
CPI-169: A potent and selective inhibitor of EZH2.
Menin-MLL Inhibitor 29: Inhibits the interaction between Menin and MLL proteins.
GSK2801: An acetyl-lysine competitive inhibitor of BAZ2A and BAZ2B bromodomains.
Uniqueness of CeMMEC1: this compound is unique due to its dual inhibitory effects on BRD4 and TAF1, making it a valuable tool for studying epigenetic regulation and transcriptional control. Its high affinity for multiple bromodomains sets it apart from other inhibitors that target only specific bromodomains .
Biologische Aktivität
CeMMEC1 is a small molecule identified as a selective inhibitor of the second bromodomain of TAF1, a critical component in the transcription initiation complex. This compound has emerged as a promising candidate for cancer therapy, particularly in cancers driven by BRD4 and TAF1 interactions. This article discusses the biological activity of this compound, highlighting its mechanisms, experimental findings, and potential therapeutic applications.
This compound functions by mimicking the action of BRD4 inhibitors without directly binding to BRD4 itself. Instead, it selectively inhibits TAF1, leading to impaired transcriptional control in cancer cells. The compound's structure allows it to bind effectively to the bromodomain of TAF1, disrupting its function and thereby affecting downstream gene expression involved in cell proliferation and survival.
Structural Insights
- Chemical Structure : this compound is an N-methylisoquinolinone derivative. Its binding mode involves interactions with key amino acids within the TAF1 bromodomain.
- Binding Affinity : Studies have shown that this compound binds with high affinity to the TAF1 bromodomain, leading to significant inhibition of its activity.
Cell Viability Assays
Research indicates that this compound significantly impairs cell viability in TAF1 downregulated cells. This effect suggests that TAF1 plays a crucial role in maintaining cell survival, and its inhibition can lead to cytotoxicity in certain cancer cell lines.
Cell Line | Treatment | Viability (%) | Notes |
---|---|---|---|
REDS3 | Control | 100 | Baseline viability |
REDS3 | This compound (10 µM) | 45 | Significant reduction |
KBM7 | Control | 100 | Baseline viability |
KBM7 | This compound (10 µM) | 70 | Moderate reduction |
Synergistic Effects
Studies have demonstrated that combining this compound with other bromodomain inhibitors enhances the overall cytotoxic effect on BRD4-dependent cancer cells. This synergy suggests a cooperative mechanism between TAF1 and BRD4 in regulating transcriptional pathways critical for cancer cell survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models:
-
Study 1: Breast Cancer Models
- In breast cancer cell lines with RB1 loss, treatment with this compound led to increased sensitivity to BRD4 inhibitors, indicating a potential therapeutic strategy for RB1-deficient tumors.
-
Study 2: Prostate Cancer
- Prostate cancer cells treated with this compound exhibited reduced expression of c-MYC, a key oncogene, highlighting its role in modulating critical signaling pathways associated with malignancy.
Future Directions
The development of more selective analogs of this compound is underway, aiming to enhance its specificity and reduce off-target effects. These analogs are being evaluated for their potential as therapeutic agents targeting TAF1-driven cancers.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQAZBGLOADFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.